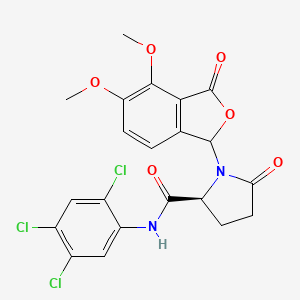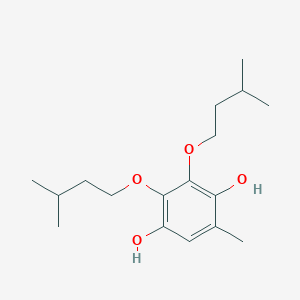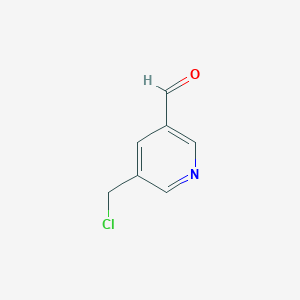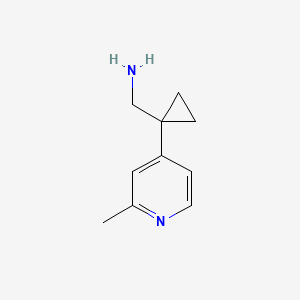
(2s,4r)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle est un composé chiral présentant des applications significatives dans divers domaines de la chimie et de l'industrie. Ce composé est connu pour ses propriétés structurales uniques, qui en font un intermédiaire précieux dans la synthèse de produits pharmaceutiques et d'autres composés organiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2S,4R)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle implique généralement l'utilisation de matières premières chirales et de conditions de réaction spécifiques pour garantir la stéréochimie souhaitée. Une méthode courante implique la réaction d'une amine chirale avec un ester tert-butylique, suivie d'une cyclisation pour former le cycle pyrrolidine. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou le toluène, et de catalyseurs comme les complexes de palladium ou de cuivre .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées sont souvent utilisées pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
(2S,4R)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, chlorures d'acyle et autres nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
(2S,4R)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Employé dans l'étude des mécanismes enzymatiques et comme élément constitutif de composés biologiquement actifs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques fins et comme auxiliaire chiral dans la synthèse asymétrique.
Mécanisme d'action
Le mécanisme d'action du (2S,4R)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La nature chirale du composé lui permet de se lier sélectivement aux enzymes et aux récepteurs, influençant ainsi leur activité. Cette liaison sélective peut moduler les voies biochimiques, conduisant aux effets thérapeutiques ou aux transformations chimiques souhaités .
Applications De Recherche Scientifique
(2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (2S,4R)-Methyl 4-tert-butoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,4S)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle
- (2R,4R)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle
- (2R,4S)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle
Unicité
(2S,4R)-4-tert-Butoxy-2-pyrrolidinecarboxylate de méthyle est unique en raison de sa stéréochimie spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette stéréochimie permet des interactions sélectives avec des environnements chiraux, ce qui en fait un outil précieux dans la synthèse asymétrique et le développement de médicaments .
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-7-5-8(11-6-7)9(12)13-4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Clé InChI |
LDIDWWQVKCXFHH-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC |
SMILES canonique |
CC(C)(C)OC1CC(NC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)

![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)

![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
![Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate](/img/structure/B12631571.png)

![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)



![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
